molecular formula C19H17N5O3 B2427239 N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide CAS No. 1003964-91-7

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2427239
CAS No.: 1003964-91-7
M. Wt: 363.377
InChI Key: VYSMDXBWLQCRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of a series of compounds developed to target specific protein kinases in the malaria parasite, Plasmodium falciparum. The compound has shown promising results in preclinical studies, making it a potential candidate for further drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide involves a multi-step process that typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups. The core scaffold is often a heterocyclic compound, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its ability to inhibit specific enzymes and proteins in biological systems.

    Medicine: Explored as a potential antimalarial drug, with studies showing its efficacy in inhibiting the growth of Plasmodium falciparum.

Mechanism of Action

The mechanism of action of N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide involves the inhibition of specific protein kinases in the malaria parasite, Plasmodium falciparum. These kinases play a crucial role in the regulation of various cellular processes, including RNA splicing and protein synthesis. By inhibiting these kinases, this compound disrupts the parasite’s life cycle, leading to its death. The molecular targets of this compound include the cyclin-dependent-like protein kinase 3 (PfCLK3), which is essential for the survival of the parasite.

Comparison with Similar Compounds

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide is part of a series of compounds developed to target protein kinases in malaria parasites. Similar compounds include:

    Tcmdc-135051: Another potent inhibitor of PfCLK3, with a similar mechanism of action.

    Tcmdc-125133: A quinazolinedione derivative with promising antimalarial activity.

    Tcmdc-140291: A compound with similar structural features and biological activity.

Compared to these compounds, this compound stands out due to its unique structural modifications, which enhance its potency and selectivity for the target kinases. This makes it a valuable candidate for further development as an antimalarial drug.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-3-13-10-17(25)22-19(20-13)24-16(8-11(2)23-24)21-18(26)15-9-12-6-4-5-7-14(12)27-15/h4-10H,3H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSMDXBWLQCRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.